molecular formula C7H16Cl2N2O2 B070038 Methyl 4-aminopiperidine-4-carboxylate dihydrochloride CAS No. 161315-19-1

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Cat. No. B070038
M. Wt: 231.12 g/mol
InChI Key: WSZRCPOUAKWVDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-aminopiperidine-4-carboxylate derivatives involves several chemical reactions, starting from different precursor materials. One method describes the efficient synthesis of 4-substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement as a key step. This process allows for the introduction of various substituents at the 4-position of the piperidine ring, highlighting the versatility in synthesizing these compounds (Jiang, Song, & Long, 2004).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals their complex and diverse nature. The structural characterization of such compounds often involves X-ray diffraction and spectroscopic methods to determine the arrangement of atoms within the molecule. For example, a detailed structural analysis of a related compound, Di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate, was performed, showcasing the importance of structural analysis in understanding the properties of these compounds (Jin, Shou-Wen, Liu, Chen, & Wan-zhi, 2007).

Chemical Reactions and Properties

Chemical reactions involving methyl 4-aminopiperidine-4-carboxylate derivatives are central to their synthesis and application. These reactions often involve complex mechanisms, such as the Ugi four-component reaction, which has been utilized for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This demonstrates the compound's reactivity and the ability to form diverse derivatives through chemical synthesis (Malaquin, Jida, Gesquiere, Deprez-Poulain, Déprez, & Laconde, 2010).

Scientific Research Applications

Reductive Amination and Analgesics

  • Reductive Amination of 2,6-Diarylpiperidin-4-ones : A study by Senguttuvan, Murugavelu, and Nagarajan (2013) explored the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride. This process is significant as 4-aminopiperidines are of interest in the development of analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Synthesis of Carfentanil and Remifentanil

  • Synthesis of 4-Aminopiperidine-4-Carboxylic Acid Derivatives : Malaquin et al. (2010) developed a two-step sequence involving an Ugi four-component reaction for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This method was successfully applied to synthesize drugs like carfentanil and remifentanil (Malaquin et al., 2010).

Drug Design and Metabolism

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s : Sun and Scott (2011) provided insights into the metabolism of 4-aminopiperidine drugs by cytochrome P450s, especially CYP3A4. Their findings suggested that molecular interactions between substrates and CYP3A4 are crucial for the N-dealkylation of these drugs, with implications for structure-based drug design (Sun & Scott, 2011).

Synthesis of Piperidine Derivatives

  • Facile Synthesis of 4-Substituted-4-Aminopiperidine Derivatives : Jiang, Song, and Long (2004) described an efficient method to synthesize 4-differently substituted-4-aminopiperidine derivatives, a structural motif in bioactive compounds, using isonipecotate and Curtius rearrangement (Jiang, Song, & Long, 2004).

Enantioselective Synthesis

  • Enantioselective Synthesis of Methyl 3-Aminopiperidine-2-Carboxylate : Kumaraswamy and Pitchaiah (2011) achieved an efficient enantioselective synthesis of methyl 3-aminopiperidine-2-carboxylate using catalytic aza-Henry reaction, highlighting its potential in chirality control (Kumaraswamy & Pitchaiah, 2011).

Antimicrobial Activity

  • Antimicrobial Activity of Methyl-2-Aminopyridine-4-Carboxylate Derivatives : Nagashree et al. (2013) synthesized a series of derivatives and evaluated their antimicrobial activity. Among them, certain compounds showed promising results compared to others in the series (Nagashree et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-aminopiperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRCPOUAKWVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

CAS RN

161315-19-1
Record name methyl 4-aminopiperidine-4-carboxylate dihydrochloride
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Synthesis routes and methods

Procedure details

Into a heterogeneous mixture of 4-amino-4-carboxypiperidine dihydrochloride (61.0 g, 0.34 mmol) in methanol (600 mL) is bubbled hydrogen chloride gas at room temperature. The reaction mixture is concentrated to dryness in vacuo, dissolved in 1,4-dioxane (200 mL), and concentrated in vacuo. The residue is redissolved in methanol (1600 mL) into which hydrogen chloride gas is bubbled for 45 minutes. The reaction mixture is refluxed for 18 hours. Most of the solvent is then evaporated, the product is collected by filtration, and washed with ethyl acetate to give 4-amino-4-carbomethoxypiperidine dihydrochloride.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

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